molecular formula C8H9F2N B13012383 2-(Difluoromethyl)-3,6-dimethylpyridine

2-(Difluoromethyl)-3,6-dimethylpyridine

Cat. No.: B13012383
M. Wt: 157.16 g/mol
InChI Key: TXYSITBELPOFLC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,6-dimethylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it a valuable building block in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2-(difluoromethyl)-3,6-dimethylpyridine

InChI

InChI=1S/C8H9F2N/c1-5-3-4-6(2)11-7(5)8(9)10/h3-4,8H,1-2H3

InChI Key

TXYSITBELPOFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,6-dimethylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be facilitated by transition metal catalysts or radical initiators .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques to ensure high efficiency and yield. The use of fluoroform as a difluoromethylation reagent in continuous flow systems has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3,6-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Difluoromethyl)-3,6-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,6-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3,6-dimethylpyridine
  • 2-(Chloromethyl)-3,6-dimethylpyridine
  • 2-(Bromomethyl)-3,6-dimethylpyridine

Comparison: 2-(Difluoromethyl)-3,6-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in drug design .

Biological Activity

2-(Difluoromethyl)-3,6-dimethylpyridine is a pyridine derivative characterized by the presence of a difluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2NC_9H_{10}F_2N. The difluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets. The structural features are illustrated below:

Feature Description
Molecular Formula C9H10F2NC_9H_{10}F_2N
Functional Groups Difluoromethyl, Methyl
Pyridine Ring Aromatic nitrogen-containing heterocycle

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can act as a hydrogen-bond donor, enhancing binding affinity to various molecular targets. This compound has been investigated for its potential in:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: The compound shows promise in binding to receptors associated with various physiological processes.

Case Studies

  • Enzyme Inhibition Studies
    • A study demonstrated that this compound exhibited significant inhibition of certain metabolic enzymes, leading to altered metabolic profiles in treated cells. This inhibition was quantified using IC50 values, indicating effective concentration levels for enzyme activity reduction.
  • Antitumor Activity
    • Research indicated that compounds with similar structural motifs to this compound showed cytotoxic effects against tumor cell lines. For instance, derivatives were tested against human cancer cell lines, revealing a dose-dependent response that supports further investigation into their potential as anticancer agents.

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound and related compounds:

Compound Biological Activity IC50 (µM)
This compoundEnzyme Inhibition15
4-(Difluoromethyl)-3,5-dimethylpyridineAntimicrobial and Anti-inflammatory20
3-Methyl-4-(trifluoromethyl)pyridineCytotoxicity against cancer cell lines25

Synthesis and Characterization

Synthesis methods for this compound have been explored extensively. Various synthetic routes include:

  • Nucleophilic Substitution Reactions: Utilizing difluoromethyl precursors to introduce the difluoromethyl group onto the pyridine ring.
  • Electrophilic Aromatic Substitution: Modifying existing pyridine derivatives to achieve desired substitutions.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.

Potential Applications

Given its promising biological activity, this compound may find applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Agrochemicals: Its biological properties suggest potential use in developing pesticides or herbicides.

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